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Compound of Interest
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bromophenyl)propanoate
CAS No.: 99359-33-8

Cat. No.: B3176440

Get Quote

Executive Summary

4-Bromophenylalanine (4-Br-Phe) is a non-canonical amino acid (ncAA) of critical importance
in modern peptide engineering and medicinal chemistry.[1][2][3] Unlike standard Phenylalanine
(Phe), the para-bromo substituent provides a unique "chemical handle" for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki-Miyaura) and enhances hydrophobic interactions within
receptor binding pockets.[1][2]

This guide provides a rigorous analysis of the acid-dissociation constants (

) and isoelectric point (

) of 4-Br-Phe.[1][2] Understanding these values is prerequisite for optimizing solid-phase
peptide synthesis (SPPS) coupling efficiency, determining solubility profiles, and predicting
ionization states in physiological environments.[1][2]

Physicochemical Fundamentals
Structural Impact on Acidity
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The acidity of the carboxyl and amine groups in phenylalanine derivatives is governed by the
electronic properties of the phenyl ring substituents.

 Inductive Effect (-1): Bromine is an electron-withdrawing group (Hammett constant

).[1][2] Theoretically, this should stabilize the carboxylate anion (lowering
) and destabilize the ammonium cation (lowering
)[2]
e The Methylene Insulator: Crucially, the
-methylene bridge (
) separating the phenyl ring from the
-carbon significantly dampens this inductive effect.[1] Consequently, the

shifts compared to native Phenylalanine are subtle, often less than 0.2 pH units.

Quantitative Data Profile

The following values represent the consensus range for 4-Br-Phe, derived from comparative
analysis with Phenylalanine and 4-Fluorophenylalanine analogs under standard conditions (

, aqueous solution).

Comparative

Parameter Functional Group Value | Range .
Baseline (Phe)
-Carboxylic Acid 2.10-2.25 1.83-2.20
(COOH)

-Ammonium (

9.10 - 9.25 9.13-9.24
)
Isoelectric Point 5.60 -5.75 5.48 -5.91
LogP Hydrophobicity ~-0.4 -1.38
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Critical Insight: While the bromine atom is electron-withdrawing, experimental data often shows

a slight increase in

(decreased acidity) for halogenated phenylalanines compared to Phe in aqueous
buffers.[1][2] This counter-intuitive shift is attributed to hydrophobic solvation effects
—the bulky bromine atom disrupts the hydration shell around the zwitterion,
energetically penalizing the formation of charged species.

Species Distribution Diagram

The following diagram illustrates the dominant ionization states of 4-Br-Phe across the pH
scale.

CATIONIC FORM pKal =22 ZWITTERION pKa2 = 9.2 ANIONIC FORM
(pH < 2.0) (Deprotonation of COOH) > (pH 2.2-9.1) (Deprotonation of NH3+) (pH >9.2)
COOH / NH3+ COO- / NH3+ COO-/ NH2
Net Charge: +1 Net Charge: 0 Net Charge: -1

Click to download full resolution via product page

Caption: lonization equilibrium of 4-Br-Phe. The isoelectric point (pl) lies within the zwitterionic
plateau.[2]

Experimental Determination Protocol

To determine the precise

values of a specific 4-Br-Phe derivative batch (essential for GMP compliance), Potentiometric
Titration is the gold standard.[1]

Materials Required[1][3]

e Analyte: 4-Bromophenylalanine (>98% purity).[1][2]

e Titrant: 0.1 M NaOH (standardized,
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-free).

e Solvent: Degassed ultra-pure water (or 0.1 M KCI to maintain ionic strength).

 Instrumentation: Potentiometer with a glass calomel combination electrode.[1]

Step-by-Step Methodology

e Preparation: Dissolve 0.5 mmol of 4-Br-Phe in 50 mL of 0.1 M KCI. Ensure complete
dissolution; mild heating (

) may be required due to the bromine-induced hydrophobicity.[1][2]

 Acidification: Add a known excess of HCI (e.g., 5 mL of 0.1 M HCI) to fully protonate the
amino acid (starting pH < 1.5).[2]

« Titration:
o Titrate with 0.1 M NaOH in small increments (0.05 mL).
o Record equilibrium pH after each addition.[1][4]
o Continue until pH reaches ~12.0.[1]
o Data Processing (Bjerrum Method):
o Plot pH vs. Volume of NaOH.[1]

o Calculate the average number of protons bound per molecule (

).[2]

o is the pH where

[1][2]

o is the pH where

[1][2]
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Workflow Visualization

Sample Preparation
Dissolve 4-Br-Phe in 0.1M KCI
(lonic Strength Control)

:

Acidification
Add excess HCI
Ensure pH < 1.5

:

Potentiometric Titration
Add 0.1M NaOH stepwise
Record E (mV) / pH

:

Data Analysis
Bjerrum's Function / Gran Plot
Identify Inflection Points

Output

pKal, pKa2, pl

Click to download full resolution via product page

Caption: Potentiometric titration workflow for accurate pKa determination of amino acid

derivatives.

Implications in Drug Development[2]
Solid-Phase Peptide Synthesis (SPPS)

» Coupling Efficiency: The slightly lower acidity of the ammonium group (compared to highly
electron-withdrawing analogs like 4-Nitro-Phe) ensures that 4-Br-Phe remains compatible
with standard Fmoc-protection strategies.[1][2]

o Aggregation: The increased hydrophobicity (LogP ~ -0.4 vs -1.38 for Phe) increases the risk
of "beta-sheet" aggregation on-resin.[1][2]
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o Recommendation: Use chaotropic salts (e.g., KSCN) or pseudoproline dipeptides if
coupling 4-Br-Phe in a hydrophobic sequence.[1][2]

Bioactivity and Binding

o Halogen Bonding: The bromine atom can act as a Lewis acid, forming halogen bonds with
carbonyl oxygens in the receptor pocket. This interaction is highly directional and can
increase potency by orders of magnitude compared to the native Phe.

 Membrane Permeability: The shift in pl and increased lipophilicity generally enhances
passive membrane permeability, a critical factor for oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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